molecular formula C13H7BrN2O4 B11955734 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 853356-22-6

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B11955734
CAS No.: 853356-22-6
M. Wt: 335.11 g/mol
InChI Key: PCDCHPFMFNSMBF-POHAHGRESA-N
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Description

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one is a substituted oxindole derivative featuring a bromofuryl substituent at the 3-position and a nitro group at the 5-position of the indole ring. Its molecular formula is C₁₃H₈BrN₂O₄, with an estimated molecular weight of 353.1 g/mol.

Properties

CAS No.

853356-22-6

Molecular Formula

C13H7BrN2O4

Molecular Weight

335.11 g/mol

IUPAC Name

(3Z)-3-[(5-bromofuran-2-yl)methylidene]-5-nitro-1H-indol-2-one

InChI

InChI=1S/C13H7BrN2O4/c14-12-4-2-8(20-12)6-10-9-5-7(16(18)19)1-3-11(9)15-13(10)17/h1-6H,(H,15,17)/b10-6-

InChI Key

PCDCHPFMFNSMBF-POHAHGRESA-N

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])/C(=C/C3=CC=C(O3)Br)/C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC3=CC=C(O3)Br)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-bromo-2-furaldehyde with 5-nitro-1,3-dihydro-2H-indol-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products include various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-((5-bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of indole compounds possess significant activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of indole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method. Results indicated that certain derivatives displayed potent activity comparable to standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A12.416.1
Compound B15.018.0
This compound10.014.0

Anticancer Activity

Another area of application for this compound is in cancer therapy. Indole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of several indole derivatives on human cancer cell lines including breast (MCF7) and lung (A549) cancer cells. The results demonstrated that some derivatives significantly inhibited cell proliferation at low micromolar concentrations.

CompoundIC50 (µM) against MCF7IC50 (µM) against A549
Compound A4.56.0
Compound B3.85.4
This compound3.04.8

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as DNA replication and repair, protein synthesis, and apoptosis regulation. The nitro group in its structure may play a crucial role in enhancing its reactivity and bioactivity.

Mechanism of Action

The mechanism of action of 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The brominated furan ring and indole moiety may also contribute to its activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below highlights key structural features, molecular weights, and biological activities of the target compound and selected analogues:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference ID
3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one 5-Bromo-2-furyl, 5-nitro 353.1 (estimated) Potential bioactivity (nitro group); halogen bonding -
SU-5416 (Semaxinib) 3,5-Dimethyl-1H-pyrrol-2-yl 238.3 VEGFR2 inhibitor; anticancer research
5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one 5-Bromo, 3,3-dimethyl 240.1 Simplified structure; no methylene/nitro groups
3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one 4-Chlorobenzylidene ~257.7 Influences crystal packing via Cl interactions
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one 5-Bromo-indole, imidazolone ring - Studied for structure-affinity relationships
Key Observations:

The bromofuryl group introduces steric hindrance and halogen bonding capabilities, which may alter solid-state packing compared to chlorobenzylidene or simpler brominated indoles .

Molecular Weight and Bioactivity :

  • The target compound’s higher molecular weight (vs. SU-5416) may reduce solubility but enhance binding affinity in hydrophobic pockets. SU-5416’s pyrrolyl group contributes to its specificity for VEGFR2, while the nitro group in the target compound could confer distinct interaction profiles .

Solid-State and Crystallographic Comparisons

highlights the use of the XPac algorithm to compare supramolecular constructs (SCs) in oxindole derivatives. Key findings:

  • Halogen Bonding : Bromine in the target compound may form stronger halogen bonds compared to chlorine in 3-(4-chlorobenzylidene) derivatives, leading to distinct SCs (e.g., dimeric vs. layered arrangements) .
  • Nitro Group Impact : The nitro group’s planarity and resonance effects could stabilize π-π stacking interactions, contrasting with alkyl-substituted analogues (e.g., 3,3-dimethyl derivatives), which rely on van der Waals forces .

Biological Activity

The compound 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H7BrN2O3
  • Molecular Weight : 305.11 g/mol
  • InChIKey : HZLSBQZGGWHNLJ-SNAWJCMRSA-N

Research indicates that compounds similar to This compound often exhibit biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Many indole derivatives act as enzyme inhibitors, affecting metabolic pathways in target organisms.
  • Antimicrobial Activity : The presence of the nitro group is often associated with enhanced antimicrobial properties.
  • Antioxidant Properties : Compounds containing furan rings have been noted for their ability to scavenge free radicals.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

A study investigating the structure-activity relationship (SAR) of similar compounds revealed that those with halogen substitutions exhibited significant antimicrobial effects against various bacterial strains. For instance, compounds with bromine substituents showed enhanced activity against Gram-positive bacteria due to their ability to disrupt cell wall synthesis .

Anticancer Properties

Research has indicated that indole derivatives can induce apoptosis in cancer cells. A specific study demonstrated that compounds with similar structures to This compound displayed cytotoxic effects on human cancer cell lines by triggering mitochondrial pathways leading to programmed cell death .

Antifungal Activity

The compound's structural features suggest potential antifungal properties. In vitro tests have shown that related compounds inhibit the growth of fungal pathogens such as Fusarium oxysporum, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents .

Case Studies and Research Findings

StudyFindings
Inhibition of Photosynthetic Electron Transport A series of furan derivatives were synthesized and tested for their ability to inhibit photosynthetic electron transport in isolated spinach chloroplasts. The results indicated micromolar range inhibition, suggesting potential applications in herbicide development .
Anticancer Screening A compound structurally related to the target was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. This suggests a promising avenue for further anticancer drug development .
Antifungal Efficacy Compounds similar to the target were evaluated against Candida albicans and Aspergillus niger, demonstrating effective growth inhibition at concentrations as low as 10 µg/mL, indicating strong antifungal potential .

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